2-Methyl-2-trifluoromethyl-butyric acid
Overview
Description
2-Methyl-2-trifluoromethyl-butyric acid is an organic compound with the molecular formula C6H9F3O2 It is characterized by the presence of a trifluoromethyl group attached to a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-trifluoromethyl-butyric acid can be achieved through several methods One common approach involves the reaction of 2-methylbutyric acid with trifluoromethylating agents under controlled conditions
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactions where the reagents are continuously fed into a reactor, allowing for better control over reaction conditions and higher yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-trifluoromethyl-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Conversion to 2-methylbutyric acid.
Substitution: Formation of various substituted butyric acid derivatives.
Scientific Research Applications
2-Methyl-2-trifluoromethyl-butyric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-Methyl-2-trifluoromethyl-butyric acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. This can lead to the modulation of various biochemical pathways, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutyric acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Trifluoromethylbenzoic acid: Contains a trifluoromethyl group attached to a benzene ring, leading to different applications and reactivity.
Trifluoroacetic acid: A simpler trifluoromethyl-containing acid with distinct chemical behavior.
Uniqueness
2-Methyl-2-trifluoromethyl-butyric acid is unique due to the combination of the trifluoromethyl group and the butyric acid backbone. This combination imparts specific chemical properties, such as increased lipophilicity and metabolic stability, which are valuable in various applications, particularly in the development of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-methyl-2-(trifluoromethyl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-3-5(2,4(10)11)6(7,8)9/h3H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQSDUJEHJTRDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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